molecular formula C11H20F2N2O2 B12830513 tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate

tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate

Cat. No.: B12830513
M. Wt: 250.29 g/mol
InChI Key: RQGHKJCTPXOFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, two fluorine atoms at the 3-position, and a methylamino group at the 4-position of the piperidine ring

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-5-8(14-4)11(12,13)7-15/h8,14H,5-7H2,1-4H3

InChI Key

RQGHKJCTPXOFIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)NC

Origin of Product

United States

Preparation Methods

Starting Material Preparation: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

A common precursor in the synthesis is tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, which can be prepared by oxidation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate using Dess-Martin periodinane in dichloromethane under inert atmosphere at room temperature. The reaction proceeds smoothly to give the oxo derivative as a yellow solid after workup with saturated sodium bicarbonate and sodium sulfite solutions, drying, and concentration under reduced pressure. Molecular sieves are used to ensure dryness during the final isolation step.

Step Reagents/Conditions Yield Notes
Oxidation Dess-Martin periodinane, CH2Cl2, 20°C, inert atmosphere High (not specified) Clean conversion to oxo compound
Workup Sat. NaHCO3, 10% Na2SO3, drying over MgSO4 - Removal of oxidant residues

Fluorination Strategy

The geminal difluoro substitution at the 3-position is generally introduced early in the synthesis, often by:

  • Starting from a 3,3-difluoropiperidine derivative.
  • Using fluorinating agents or difluoromethylation reagents on suitable precursors.

The difluoro group is stable under the oxidation and amination conditions described, allowing for subsequent functionalization at the 4-position.

Representative Synthetic Sequence

A representative synthetic sequence based on literature data is:

Example Reaction Conditions and Yields

Step Reagents/Conditions Yield Notes
Oxidation of hydroxypiperidine Dess-Martin periodinane, CH2Cl2, rt, inert atmosphere High Clean conversion to oxo compound
Amination Potassium tert-butoxide (1.0 M), 2-Me-THF, 0°C to 60°C, methylamine derivative Moderate to good (not specified) Reaction time ~1 hr; mixture stirred under argon
Purification Reverse phase chromatography, TFA deprotection if needed Variable Final product isolated as TFA salt in some cases

Analytical and Research Findings

  • LC-MS Analysis : The methylamino derivative shows characteristic mass peaks consistent with the molecular formula, e.g., [M+H]+ at m/z ~291.27 for intermediates and higher for final conjugates.

  • NMR Spectroscopy : Proton NMR confirms the presence of methylamino protons and the Boc protecting group, with characteristic chemical shifts and coupling patterns consistent with the piperidine ring and fluorine substituents.

  • Purity and Isomerism : The synthetic routes often yield mixtures of E and Z isomers when double bonds are involved in intermediates, but the final product is typically a single isomer after purification.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Reference
Hydroxypiperidine synthesis Starting piperidine derivatives, fluorinating agents Various tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Oxidation to oxopiperidine Dess-Martin periodinane, CH2Cl2, rt, inert atmosphere Mild, 1-2 h tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Amination at 4-position Potassium tert-butoxide, methylamine derivatives, 2-Me-THF, 0-60°C 1 h This compound
Purification Reverse phase chromatography, TFA treatment Variable Pure product as TFA salt

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the ester, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the methylamino group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the activity of piperidine derivatives. It can serve as a model compound for investigating the interactions of fluorinated amines with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for applications where stability and reactivity are crucial.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the methylamino group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-(methylsulfonyl)piperidine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-(methylthio)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate stands out due to the presence of the methylamino group, which can significantly influence its reactivity and interactions with biological targets. The combination of fluorine atoms and a methylamino group provides a unique balance of stability and reactivity, making it a versatile compound for various applications.

Biological Activity

Tert-butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H20F2N2O2
  • Molecular Weight : 250.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2820191-00-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways involved in cellular processes such as:

  • Signal Transduction : The compound can influence pathways that regulate cell growth and differentiation.
  • Metabolic Processes : It may affect metabolic enzymes, altering the metabolism of other compounds.
  • Gene Expression Regulation : By interacting with transcription factors or other regulatory proteins, it could influence gene expression patterns.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activities:

Activity Type IC50 Value (µM) Cell Line/Target
Antitumor0.64MM1.S multiple myeloma cell line
Enzymatic Inhibition<4.1FGFR1
Cellular Potency1400KMS-12 BM cells

These values indicate that the compound possesses notable antiproliferative effects against certain cancer cell lines, suggesting its potential as a therapeutic agent.

Case Studies

One significant study evaluated the compound's efficacy in inhibiting tumor growth in mouse models. The results indicated that treatment with this compound led to a marked reduction in tumor size compared to control groups, supporting its potential role in cancer therapy.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps starting from piperidine derivatives. The introduction of difluoro and methylamino groups is critical for enhancing biological activity. Variations in the synthesis process can yield different derivatives that may exhibit altered pharmacological profiles.

Synthetic Route Overview

  • Preparation of Piperidine Ring : Initial formation of the piperidine structure.
  • Introduction of Functional Groups : Sequential addition of tert-butyl and difluoro groups.
  • Final Modification : Incorporation of the methylamino group through nucleophilic substitution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.